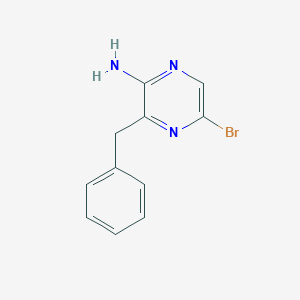

3-Benzyl-5-bromopyrazin-2-amine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-benzyl-5-bromopyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3/c12-10-7-14-11(13)9(15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWYHVYXEQYEQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CN=C2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376299 | |

| Record name | 3-benzyl-5-bromopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174680-55-8 | |

| Record name | 3-benzyl-5-bromopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Benzyl 5 Bromopyrazin 2 Amine

Direct Synthesis Approaches

Direct synthesis focuses on the introduction of a bromine atom onto the pre-existing 3-benzylpyrazin-2-amine (B66986) scaffold. This is primarily achieved through electrophilic aromatic substitution.

The most direct route to 3-Benzyl-5-bromopyrazin-2-amine involves the regioselective bromination of 3-benzylpyrazin-2-amine. The amino group at position 2 is a strong activating group, directing the electrophilic substitution to the C-5 position of the pyrazine (B50134) ring. N-Bromosuccinimide (NBS) is a commonly used reagent for this type of transformation, offering advantages in handling and selectivity compared to liquid bromine. masterorganicchemistry.com

The efficiency of the bromination of aminopyrazine derivatives is highly dependent on the reaction conditions. thieme-connect.com Key variables that have been optimized include the choice of solvent, the brominating agent, and the reaction temperature.

Solvents: Acetonitrile (B52724) (MeCN) has been identified as an effective solvent for the bromination of aminopyrazines. thieme-connect.com Other solvents such as those used in aqueous systems (e.g., DMSO-H₂O) have also been explored, though with varying success. thieme-connect.com

Reagents: N-Bromosuccinimide (NBS) is the preferred reagent for this halogenation. thieme-connect.commissouri.edu It serves as a convenient and safer source of electrophilic bromine compared to Br₂. masterorganicchemistry.comwikipedia.org The stoichiometry of NBS is crucial; using approximately 1.1 equivalents leads to the desired monobrominated product, while an excess (e.g., 3.3 equivalents) can result in the formation of the dibrominated species. thieme-connect.com

Temperature: The reaction temperature plays a significant role in product distribution. For the synthesis of the monobrominated product, conducting the reaction at room temperature provides high performance. thieme-connect.com Conversely, elevated temperatures (e.g., 100 °C) can lead to a mixture of mono- and dihalogenated products, often in poor yields. thieme-connect.com Microwave irradiation has also been investigated as a method to improve yields and reduce reaction times, showing that with 1.1 equivalents of NBS, the monobrominated product can be obtained in good yield, accompanied by a small amount of the dibrominated byproduct. thieme-connect.com

Table 1: Optimization of Bromination of Aminopyrazine

| Entry | Halogenating Agent (Equivalents) | Solvent | Temperature (°C) | Result | Reference |

|---|---|---|---|---|---|

| 1 | NBS (3.3) | MeCN | - | Dibrominated product (38% yield) | thieme-connect.com |

| 2 | NBS (1.1) | MeCN | 100 | Mixture of mono- and dihalogenated products (poor yield) | thieme-connect.com |

| 3 | NBS (1.1) | MeCN | Room Temp | Monobrominated product (high performance) | thieme-connect.com |

| 4 | NBS (1.1) | MeCN | Microwave | Good yield of monobrominated product, minor dibromopyrazine (6%) | thieme-connect.com |

Achieving high yield and purity in the bromination of 3-benzylpyrazin-2-amine requires careful control over the reaction conditions to minimize the formation of byproducts. The primary byproduct is the dibrominated pyrazine, which arises from the over-bromination of the highly activated ring. thieme-connect.com

By using a slight excess of NBS (1.1 equivalents) in acetonitrile at room temperature, the formation of the dibrominated product can be minimized, leading to a higher yield of the desired this compound. thieme-connect.com Purification of the crude product, typically through silica (B1680970) gel column chromatography, is necessary to remove any unreacted starting material and dibrominated byproduct. thieme-connect.com The purity of the NBS reagent itself is also a factor; freshly recrystallized NBS is often recommended to avoid side reactions and ensure reliable results. missouri.eduwikipedia.org

An alternative synthetic route involves the construction of the C-C bond between the pyrazine core and the benzyl (B1604629) group using palladium-catalyzed cross-coupling reactions. beilstein-journals.org This approach starts with a pre-functionalized pyrazine, 3,5-dibromo-2-aminopyrazine, and couples it with a benzyl-containing organometallic reagent. thieme-connect.com These methods are valued for their broad functional group tolerance. nih.govnih.gov

The Negishi coupling is a powerful method for forming carbon-carbon bonds by reacting an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst. nih.gov In this specific synthesis, 3,5-dibromo-2-aminopyrazine would be reacted with benzylzinc chloride. The reaction is expected to be regioselective, with the coupling occurring preferentially at one of the bromine-substituted positions. Benzylzinc halides can be prepared from the corresponding benzyl bromide and zinc powder. researchgate.net The versatility and functional group tolerance of the Negishi coupling make it an attractive option for synthesizing complex molecules. nih.gov

The Stille coupling involves the reaction of an organotin compound (organostannane) with an sp²-hybridized organic halide, catalyzed by palladium. nih.govresearchgate.net For the synthesis of this compound, this would entail the reaction of 3,5-dibromo-2-aminopyrazine with benzyltributylstannane. A key advantage of the Stille reaction is the ability to perform stepwise functionalization on dihalogenated substrates, allowing for controlled synthesis. nih.gov By carefully controlling the stoichiometry of the organostannane reagent and the reaction conditions, it is possible to achieve selective monosubstitution, yielding the desired product.

Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Substrate | Key Advantages | Reference |

|---|---|---|---|---|

| Negishi Coupling | Benzylzinc Chloride | 3,5-Dibromo-2-aminopyrazine | High reactivity, functional group tolerance, readily available reagents. | nih.gov |

| Stille Coupling | Benzyltributylstannane | 3,5-Dibromo-2-aminopyrazine | Air and moisture stability of reagents, allows for stepwise functionalization. | nih.govresearchgate.net |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3-Benzylpyrazin-2-amine |

| N-Bromosuccinimide (NBS) |

| 3,5-Dibromo-2-aminopyrazine |

| Acetonitrile (MeCN) |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Benzylzinc Chloride |

| Benzyltributylstannane |

| Palladium |

| Nickel |

| Benzyl bromide |

Palladium-Catalyzed Cross-Coupling Reactions

Comparison of Regioselectivity in Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the functionalization of heterocyclic cores like pyrazine. When a dihalogenated pyrazine precursor is used, the regioselectivity of the coupling becomes a critical factor. The electronic properties of the pyrazine ring, which is an electron-deficient system, significantly influence the reactivity of its positions.

In the context of synthesizing this compound, a potential precursor could be a 2-amino-3,5-dihalopyrazine. The regioselectivity of sequential cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira coupling, would be paramount. Generally, in dihalogenated N-heterocycles, the halide position most susceptible to oxidative addition by a palladium catalyst is the most electrophilic one. For a 2-amino-3,5-dihalopyrazine, the C5 position is typically more electron-deficient than the C3 position due to the electronic influence of the two ring nitrogens and the amino group.

For instance, in Suzuki-Miyaura coupling reactions of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines, a related nitrogen-containing heterocyclic system, the observed order of reactivity is C4 > C2 > C6. elsevierpure.com This highlights that the position's electronic environment is a key determinant of reactivity. In the case of a 2-amino-3,5-dihalopyrazine, the C5-halide would be expected to react preferentially in a cross-coupling reaction.

The choice of catalyst and ligands can also modulate the regioselectivity. Sterically hindered ligands can sometimes direct the coupling to a less reactive position by sterically blocking the more reactive site.

Table 1: Regioselectivity in Cross-Coupling Reactions of Dihalogenated Heterocycles

| Cross-Coupling Reaction | Dihalogenated Substrate Example | General Regioselectivity Principle | Key Influencing Factors |

| Suzuki-Miyaura Coupling | 2,4-Dichloropyridine | Preferential coupling at the more electrophilic C4 position. | Ligand choice, solvent, base. |

| Sonogashira Coupling | 2-Bromo-4-iodo-quinoline | The more reactive halide (iodide) is substituted first. | Halide reactivity (I > Br > Cl). |

| Suzuki-Miyaura Coupling | 2,4,6-Trihalogenopyrido[2,3-d]pyrimidine | Reactivity order: C4 > C2 > C6. | Electronic effects of the heterocyclic core. |

This table presents general principles of regioselectivity in cross-coupling reactions on various dihalogenated heterocycles, which can be extrapolated to the synthesis of this compound.

Other Established Synthetic Routes to Pyrazine Derivatives Relevant to this compound Precursors

Another general and classical method for pyrazine synthesis involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, followed by oxidation. nih.gov While this is a common route, achieving the specific substitution pattern of 3-benzylpyrazin-2-amine would require carefully chosen and likely complex starting materials.

Furthermore, the synthesis of pyrazine derivatives can be achieved through the modification of a pre-existing pyrazine ring. For instance, starting with 2-aminopyrazine (B29847), a sequence of halogenation and cross-coupling reactions can be envisioned to introduce the desired substituents.

Comparative Analysis of Synthetic Pathways

The choice of a synthetic pathway for this compound depends on several factors, including efficiency, adherence to green chemistry principles, and scalability.

Evaluation of Efficiency: Yield, Purity, and Operational Complexity

The efficiency of a synthetic route is a composite measure of its yield, the purity of the final product, and the complexity of the operations involved.

Purity is another critical factor. The presence of regioisomers or other byproducts from cross-coupling reactions can complicate purification, often requiring chromatographic methods which can be costly and time-consuming.

Operational complexity refers to the ease and safety of carrying out the reactions. Reactions that require cryogenic temperatures, high pressures, or highly sensitive reagents are considered more complex and less desirable for large-scale production.

Table 2: Illustrative Comparison of Synthetic Steps for Pyrazine Derivatives

| Synthetic Step | Typical Yield Range | Common Purity Issues | Operational Complexity |

| Suzuki-Miyaura Coupling | 40-95% | Homocoupling byproducts, regioisomers | Moderate: requires inert atmosphere, catalyst handling |

| Sonogashira Coupling | 60-95% | Homocoupling, catalyst deactivation | Moderate: requires inert atmosphere, often a co-catalyst |

| Condensation Reactions | 50-90% | Side reactions from complex starting materials | Low to Moderate: often requires heating |

| Bromination | 70-95% | Over-bromination, regioselectivity control | Moderate: handling of bromine or NBS |

This table provides a general comparison of common synthetic steps that could be employed in the synthesis of this compound, based on literature for related compounds.

Green Chemistry Principles in Synthesis of Halogenated Pyrazines

The application of green chemistry principles is of growing importance in chemical synthesis. This involves the use of less hazardous chemicals, safer solvents, and more energy-efficient processes.

In the synthesis of halogenated pyrazines, traditional methods often involve the use of toxic reagents and chlorinated solvents. Greener alternatives are being explored. For example, the use of water as a solvent in cross-coupling reactions is a significant step towards a more sustainable process. liberty.edu Furthermore, the development of catalyst systems that can be recycled is a key area of research in green chemistry. For Suzuki-Miyaura reactions, various strategies for catalyst recycling are being investigated to reduce the environmental impact of palladium catalysts.

The choice of halogenating agent is also a consideration. While elemental bromine is effective, it is highly toxic and corrosive. N-Bromosuccinimide (NBS) is a common alternative that is easier and safer to handle.

Scalability Considerations for Research and Industrial Applications

The scalability of a synthetic route is a critical factor for its potential application in research and industry. A reaction that works well on a small laboratory scale may not be feasible for large-scale production.

Key considerations for scalability include:

Cost of reagents and catalysts: Expensive reagents and catalysts can make a process economically unviable on a large scale.

Reaction conditions: Reactions requiring very high or low temperatures, or high pressures, can be difficult and expensive to scale up.

Work-up and purification: Extraction with large volumes of organic solvents and chromatographic purification are often not practical for industrial-scale synthesis. The development of scalable synthesis for related heterocyclic compounds often focuses on creating robust procedures that avoid these issues. mdpi.com

Safety: The potential for runaway reactions or the handling of hazardous materials becomes a much greater concern on a larger scale.

Continuous flow chemistry is an emerging technology that can address many of the challenges of scalability, offering better control over reaction parameters and improved safety.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information on the structure and chemical environment of the atoms within the molecule.

In the ¹H NMR spectrum of 3-Benzyl-5-bromopyrazin-2-amine, distinct signals are expected for the protons of the benzyl (B1604629) and pyrazine (B50134) moieties.

Benzyl Protons: The five protons of the phenyl ring are anticipated to appear as a multiplet in the aromatic region, typically between δ 7.2 and 7.5 ppm. The two benzylic protons (CH₂) would likely present as a singlet around δ 4.1 ppm, assuming no coupling with adjacent protons.

Pyrazine Proton: The single proton on the pyrazine ring is expected to appear as a singlet, with its chemical shift influenced by the electron-withdrawing bromine atom and the electron-donating amino group.

Amino Protons: The two protons of the amino group (NH₂) are expected to produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

For comparison, the ¹H NMR spectrum of 3-benzyl-5-bromopyrazin-2(1H)-one in CDCl₃ shows a multiplet for the aromatic and NH protons between δ 7.1 and 7.5 ppm and a singlet for the benzylic protons at δ 4.1 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.2 - 7.5 | Multiplet |

| Benzyl-CH₂ | ~4.1 | Singlet |

| Pyrazine-H | Variable | Singlet |

| Amino-NH₂ | Variable | Broad Singlet |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Aromatic and Pyrazine Carbons: The carbon atoms of the phenyl and pyrazine rings are expected to resonate in the downfield region of the spectrum, typically between δ 110 and 160 ppm. The carbon atom bonded to the bromine atom (C-Br) is expected to be shifted to a higher field compared to the other pyrazine carbons due to the heavy atom effect.

Benzylic Carbon: The benzylic carbon (CH₂) is anticipated to appear at a more upfield chemical shift, likely in the range of δ 35-45 ppm.

In the case of 3-benzyl-5-bromopyrazin-2(1H)-one, the aromatic carbons resonate between δ 126.8 and 129.4 ppm, while the benzylic carbon appears at δ 39.3 ppm. The carbonyl carbon is observed at δ 136.3 ppm. For this compound, the carbon attached to the amino group would likely appear at a different chemical shift compared to the carbonyl carbon in the reference compound.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Phenyl-C | 127 - 130 |

| Pyrazine-C | 110 - 160 |

| Benzyl-CH₂ | 35 - 45 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, for instance, within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the connection between the benzyl group and the pyrazine ring, and the relative positions of the substituents on the pyrazine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of the compound. For this compound (C₁₁H₁₀BrN₃), the expected exact mass would be calculated and compared to the experimental value. The presence of bromine would be readily identifiable by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).

For the related compound, 3-benzyl-5-bromopyrazin-2(1H)-one, the exact mass was calculated as 263.98982 and found to be 263.99082, confirming the elemental formula C₁₁H₉BrN₂O. A similar level of accuracy would be expected for this compound.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and the analysis of the resulting fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule.

For this compound, common fragmentation pathways would likely involve:

Loss of the benzyl group: A prominent fragment would likely correspond to the loss of a benzyl radical (C₇H₇•), leading to a [M - 91]⁺ ion.

Loss of bromine: Fragmentation could also occur through the loss of a bromine radical (Br•), resulting in a [M - 79/81]⁺ ion.

Tropylium (B1234903) ion: The benzyl group itself can rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z 91, which is a very common fragment in the mass spectra of benzyl-containing compounds.

The mass spectrum of 3-benzyl-5-bromopyrazin-2(1H)-one shows a molecular ion at m/z 264 and significant fragments at m/z 263 (M⁺ - H) and 185, the latter corresponding to the loss of the benzyl group.

Infrared (IR) Spectroscopy: Identification of Key Functional Groups

Infrared (IR) spectroscopy is a important technique for identifying the primary functional groups within a molecule, such as this compound. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different bonds can be observed, providing structural insights. The IR spectrum of this compound is defined by the vibrations of its amine (-NH2) group, the pyrazine and benzene (B151609) rings, and the carbon-bromine bond.

The primary amine group is a key feature. It typically shows two distinct N-H stretching bands in the region of 3500-3200 cm⁻¹. wpmucdn.com One band corresponds to the asymmetric stretching vibration, and the other to the symmetric stretching mode. libretexts.org Aromatic primary amines, in particular, tend to exhibit strong stretches in the 3400 cm⁻¹ region. wpmucdn.com Additionally, the N-H scissoring (bending) vibration is expected to appear around 1600 cm⁻¹. wpmucdn.com

The aromatic character of the compound, arising from both the pyrazine and the benzyl rings, gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic rings are typically observed in the 3100-3000 cm⁻¹ range. libretexts.org The in-ring C=C stretching vibrations of these aromatic systems produce a series of absorptions between 1600 cm⁻¹ and 1450 cm⁻¹. libretexts.org Out-of-plane C-H bending vibrations also provide information about the substitution pattern of the rings. libretexts.org

The presence of the benzyl group will contribute specific absorptions. The C-H stretching vibrations of the methylene (B1212753) (-CH2-) bridge are expected in the 2960-2850 cm⁻¹ region. libretexts.org

The carbon-halogen bond, in this case, the C-Br bond, also has a characteristic absorption. The C-Br stretching vibration is typically found in the lower frequency "fingerprint" region of the IR spectrum, usually between 600 and 500 cm⁻¹.

A summary of the expected IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3500 - 3200 |

| Primary Amine | N-H Scissoring (Bending) | ~1600 |

| Aromatic Rings | C-H Stretch | 3100 - 3000 |

| Benzyl Group | C-H Stretch (CH₂) | 2960 - 2850 |

| Aromatic Rings | C=C In-ring Stretch | 1600 - 1450 |

| Carbon-Bromine | C-Br Stretch | 600 - 500 |

This table is generated based on typical infrared absorption frequencies for the specified functional groups.

X-ray Crystallography of Related Pyrazine Derivatives: Insights into Solid-State Structure and Intermolecular Interactions

A dominant interaction in the crystal structures of aminopyrazine derivatives is hydrogen bonding. nih.gov The amino group (-NH2) on the pyrazine ring is a potent hydrogen bond donor, while the ring nitrogen atoms are effective hydrogen bond acceptors. nih.gov This frequently leads to the formation of N-H···N hydrogen bonds, which can link molecules into chains, layers, or more complex three-dimensional networks. researchgate.net In some cases, intramolecular hydrogen bonds can also occur, for instance, between an amino group and a nearby substituent on the same molecule. nih.gov

In addition to hydrogen bonding, π-π stacking interactions are a common feature in the crystal packing of aromatic and heteroaromatic compounds like pyrazines. mdpi.com These interactions occur between the electron-rich π systems of adjacent pyrazine or benzene rings. The geometry of these interactions can vary, including face-to-face or offset arrangements, and they play a crucial role in the stabilization of the crystal structure. researchgate.net

The presence of a bromine atom introduces the possibility of halogen bonding. Although less common than hydrogen bonding, a halogen bond can form between the electrophilic region of the bromine atom and a nucleophilic site on an adjacent molecule, such as a nitrogen atom of the pyrazine ring. nih.gov

| Intermolecular Interaction | Description |

| Hydrogen Bonding | Occurs between the -NH₂ group (donor) and pyrazine nitrogen atoms (acceptor), often as N-H···N bonds. researchgate.net |

| π-π Stacking | Interactions between the aromatic pyrazine and benzene rings. mdpi.com |

| Halogen Bonding | Potential interaction involving the bromine atom and a nucleophilic site. nih.gov |

| C-H···π Interactions | Weaker interactions between C-H bonds and the π-systems of the aromatic rings. |

| van der Waals Forces | General attractive forces between molecules that contribute to crystal packing. rsc.org |

This table summarizes the likely intermolecular interactions based on studies of related pyrazine derivatives.

Reactivity and Synthetic Transformations of 3 Benzyl 5 Bromopyrazin 2 Amine

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Atom

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and 3-Benzyl-5-bromopyrazin-2-amine is an excellent substrate for such transformations. The carbon-bromine bond on the electron-deficient pyrazine (B50134) ring is susceptible to oxidative addition to a palladium(0) complex, initiating the catalytic cycle for several named reactions.

The Suzuki-Miyaura coupling is a highly effective method for forming a carbon-carbon bond between the C-5 position of this compound and various organic groups by reacting it with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. libretexts.org This reaction has been successfully applied to the synthesis of various substituted pyrazine derivatives.

The synthesis of pyrazinylpyridines via Suzuki-Miyaura coupling involves the reaction of this compound with a pyridine-based boronic acid or ester. While this specific transformation is not extensively detailed in the surveyed literature, the general methodology for coupling heteroaryl bromides with heteroaryl boronic acids is well-established. Such reactions typically employ a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) or a combination of a palladium source (e.g., Pd(OAc)₂) with a phosphine (B1218219) ligand, along with a base such as potassium carbonate or sodium carbonate, in a suitable solvent mixture like toluene (B28343)/ethanol/water. justia.comresearchgate.net The successful coupling would yield the corresponding 3-benzyl-5-(pyridinyl)pyrazin-2-amine derivative, a structure of interest in medicinal chemistry.

The coupling of this compound with various substituted phenylboronic acids is well-documented, primarily in the context of synthesizing precursors for bioluminescent molecules. justia.comgoogle.comgoogle.com These reactions demonstrate the versatility of the Suzuki-Miyaura coupling in creating biaryl structures based on the aminopyrazine core.

For instance, the reaction with (4-methoxyphenyl)boronic acid is a key step in a patented synthesis of coelenteramine. justia.com Similarly, coupling with (3-(tert-butoxycarbonyl)phenyl)boronic acid has been reported in the development of cell-impermeable coelenterazine (B1669285) analogues. google.comgoogle.com These examples showcase the tolerance of the reaction to different substituents on the phenylboronic acid partner.

Detailed research findings for these couplings are summarized in the table below.

| Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Ref. |

| (4-methoxyphenyl)boronic acid | Tetrakis(triphenylphosphine)palladium(0) | dppba | Na₂CO₃ (aq) | Toluene / Ethanol | 80 - 110 | 3.3 - 5.8 | 3-benzyl-5-(4-methoxyphenyl)pyrazin-2-amine | justia.com |

| (3-(tert-butoxycarbonyl)phenyl)boronic acid | [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | - | Cs₂CO₃ (aq) | Dioxane | 75 | 0.5 | tert-butyl 3-(5-amino-6-benzylpyrazin-2-yl)benzoate | google.comgoogle.com |

| *dppb = 1,4-bis(diphenylphosphino)butane |

For this compound, the question of regioselectivity is straightforward as there is only one halogen atom, ensuring that the Suzuki-Miyaura coupling occurs exclusively at the C-5 position. justia.comgoogle.com In more complex di- or tri-halogenated heterocyclic systems, regioselectivity is governed by a combination of steric and electronic factors, with coupling often favoring the most electron-deficient or least sterically hindered position. researchgate.netthieme-connect.denih.gov

Catalyst loading is a critical parameter for an efficient and cost-effective synthesis. In the documented syntheses using this compound, the catalyst loading varies. For the coupling with (3-(tert-butoxycarbonyl)phenyl)boronic acid, a high loading of 10 mol% of the palladium catalyst relative to the bromopyrazine substrate was used. google.comgoogle.com In the synthesis of the coelenteramine precursor, the amount of phosphine ligand was specified at 5 to 10 mole percent relative to the starting bromopyrazine, indicating that catalyst optimization is a key consideration in these transformations. justia.com

A significant application of this compound is its role as a key intermediate in the synthesis of coelenteramine and its analogues. justia.comresearchgate.net Coelenteramine, chemically known as 4-(5-amino-6-benzylpyrazin-2-yl)phenol, is the core structure of the bioluminescent molecule coelenterazine.

A patented synthetic route explicitly uses this compound as the starting material. justia.com The process involves two main steps:

Suzuki-Miyaura Coupling : this compound is coupled with 4-methoxyphenyl (B3050149) boronic acid using a palladium catalyst to yield 3-benzyl-5-(4-methoxyphenyl)pyrazin-2-amine. justia.com

Deprotection : The methoxy (B1213986) group on the phenyl ring is subsequently cleaved to reveal the phenol (B47542) functionality, affording the final coelenteramine product. justia.com

This pathway highlights the strategic importance of the Suzuki-Miyaura coupling on the this compound scaffold to build the complex molecular architecture of these important bioluminescent compounds.

The Sonogashira coupling reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons (like that of an aryl halide) and sp-hybridized carbons (from a terminal alkyne). This reaction typically uses a palladium catalyst, a copper(I) co-catalyst, and an amine base.

While the Sonogashira coupling is a common transformation for bromo-substituted heterocycles to produce alkynyl derivatives, specific examples employing this compound as the substrate are not found in the reviewed scientific literature. However, the reaction is expected to be feasible based on studies with structurally similar compounds like 2-amino-3-bromopyridines. nih.gov A hypothetical Sonogashira reaction would involve treating this compound with a terminal alkyne in the presence of a catalyst system such as Pd(PPh₃)₂Cl₂/CuI and a base like triethylamine (B128534) to yield the corresponding 3-benzyl-5-(alkynyl)pyrazin-2-amine. This would provide a route to extend the carbon framework with a linear alkyne unit, a valuable functional group for further synthetic modifications.

Stille Coupling with Organostannanes

While specific examples of Stille coupling involving this compound are not extensively documented in the reviewed literature, the general mechanism is well-established for a wide range of aryl and heteroaryl halides. This reaction involves the palladium-catalyzed coupling of an organostannane (R-Sn(Alkyl)₃) with an organohalide.

The typical catalytic cycle for a Stille coupling commences with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with the organostannane reagent, where the organic group from the tin compound is transferred to the palladium center. The final step is reductive elimination, which yields the desired coupled product and regenerates the Pd(0) catalyst. Given the reactivity of other bromopyrazines in palladium-catalyzed reactions, it is anticipated that this compound would effectively participate in Stille couplings to introduce a variety of substituents at the C-5 position.

A variety of organostannanes can be employed, allowing for the introduction of alkyl, alkenyl, alkynyl, and aryl groups. The reaction conditions typically involve a palladium source, such as Pd(PPh₃)₄, and a suitable solvent like toluene or DMF, often with heating.

Negishi Coupling with Organozinc Reagents

Similar to the Stille coupling, specific literature detailing the Negishi coupling of this compound is sparse. However, the Negishi reaction, which couples organozinc reagents with organohalides, is a powerful tool for C-C bond formation and is applicable to heteroaryl bromides. researchgate.netnih.gov The reaction is known for its high functional group tolerance.

The mechanism involves the oxidative addition of the bromopyrazine to a Pd(0) catalyst, followed by transmetalation with an organozinc reagent (R-ZnX) and subsequent reductive elimination to afford the 5-substituted pyrazine derivative. researchgate.net Organozinc reagents are typically prepared in situ from the corresponding organohalide. Recent advancements have highlighted photochemically enhanced Negishi cross-coupling as a practical method for the synthesis of α-heteroaryl-α-amino acids from heteroaromatic halides. nih.gov

| Coupling Partner | Catalyst/Ligand | Solvent | Expected Product |

| Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Toluene | 3-Benzyl-5-R-pyrazin-2-amine |

| Organozinc (R-ZnX) | Pd(OAc)₂ / P(o-Tol)₃ | DMF | 3-Benzyl-5-R-pyrazin-2-amine |

Reactions Involving the Amino Group

The primary amino group at the C-2 position is a key site for nucleophilic reactions and further derivatization, enabling the synthesis of a diverse range of fused heterocyclic systems and other functionalized molecules.

Nucleophilic Substitution Reactions

The amino group of this compound can act as a nucleophile. youtube.comyoutube.com While direct examples with this specific compound are limited in the literature, the general reactivity of 2-aminopyrazines suggests that it can participate in nucleophilic substitution reactions. For instance, it can react with alkyl halides, although this can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts due to the increasing nucleophilicity of the alkylated products. youtube.comlibretexts.org The Gabriel synthesis, which utilizes a phthalimide (B116566) anion as an ammonia (B1221849) surrogate, offers a method to form primary amines with alkyl halides, avoiding over-alkylation. libretexts.org

Derivatization to Form Imidazo[1,2-a]pyrazines

A significant transformation of 2-aminopyrazines is their condensation to form the imidazo[1,2-a]pyrazine (B1224502) scaffold, a core structure in many pharmacologically active compounds. This is typically achieved through reaction with α-halocarbonyl compounds. researchgate.net Another powerful method is the one-pot, three-component condensation of a 2-aminopyrazine (B29847), an aldehyde, and an isocyanide. thieme-connect.comrsc.org This multicomponent approach allows for the rapid generation of a library of substituted 3-aminoimidazo[1,2-a]pyrazines. thieme-connect.comnih.gov Microwave-assisted synthesis has also been employed to accelerate these reactions. nih.gov

The reaction likely proceeds via the formation of an iminium species from the 2-aminopyrazine and the aldehyde, which is then attacked by the isocyanide. A subsequent intramolecular cyclization (5-endo-dig) and rearomatization lead to the fused bicyclic system. thieme-connect.com

| Reagent | Reaction Type | Product |

| α-Halocarbonyl | Condensation | 2-Substituted-imidazo[1,2-a]pyrazine |

| Aldehyde, Isocyanide | Multicomponent Condensation | 3-Amino-substituted-imidazo[1,2-a]pyrazine |

Formation of Urea (B33335) Derivatives

The amino group of this compound can be converted into a urea functionality. A common method for urea formation is the reaction of an amine with an isocyanate. commonorganicchemistry.com This reaction is typically straightforward and proceeds at room temperature without the need for a base. Other methods include the use of carbamates, carbonyldiimidazole (CDI), or triphosgene (B27547) as carbonyl sources. commonorganicchemistry.com The Curtius rearrangement of a carboxylic acid via an acyl azide (B81097) intermediate can also generate an isocyanate, which then reacts with an amine to form a urea. commonorganicchemistry.com The synthesis of urea-based inhibitors of various enzymes is a common strategy in medicinal chemistry. nih.gov

Reactions at the Benzyl (B1604629) Moiety

The benzyl group provides another reactive site within the molecule, specifically at the benzylic carbon—the carbon atom directly attached to the pyrazine ring. This position is activated due to the resonance stabilization of any radical or ionic intermediates by the adjacent aromatic system. chemistry.coachlibretexts.org

A key reaction at the benzylic position is free-radical bromination, typically carried out using N-bromosuccinimide (NBS) with a radical initiator such as benzoyl peroxide. libretexts.orglibretexts.org This reaction is highly selective for the benzylic position due to the stability of the resulting benzylic radical. libretexts.orgchemistrysteps.com The resulting benzylic bromide is a versatile intermediate that can undergo nucleophilic substitution reactions to introduce a variety of functional groups. gla.ac.uk

Another important transformation is the oxidation of the benzylic carbon. chemistrysteps.commasterorganicchemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic position to a carboxylic acid, provided there is at least one benzylic hydrogen present. libretexts.orgchemistrysteps.com This reaction often cleaves the rest of the alkyl chain. chemistrysteps.com This transformation is synthetically useful as it allows for the introduction of a carboxylic acid group onto the pyrazine ring via a two-step sequence of benzylation followed by oxidation.

| Reagent/Condition | Reaction Type | Product |

| N-Bromosuccinimide (NBS), light/heat | Radical Bromination | 3-(Bromobenzyl)-5-bromopyrazin-2-amine |

| Potassium Permanganate (KMnO₄) | Oxidation | 2-Amino-5-bromo-3-carboxypyrazine |

Oxidation Reactions

Direct oxidation of the 2-amino group on the pyrazine ring is not a commonly reported transformation. However, the conversion of the aminopyrazine moiety to its corresponding pyrazinone (or hydroxypyrazine tautomer) can be achieved through a two-step diazotization-hydrolysis sequence. This classic transformation in heteroaromatic chemistry involves treating the primary amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. libretexts.orgorganic-chemistry.org

The initial reaction forms a pyrazin-2-diazonium salt intermediate. Unlike their more stable aromatic counterparts, diazonium salts of electron-deficient heterocycles like pyrazine are often highly reactive and readily undergo nucleophilic substitution. rsc.org In an aqueous acidic medium, the diazonium group is displaced by water, leading to the formation of 3-benzyl-5-bromopyrazin-2(1H)-one after tautomerization. The efficiency of this reaction can be influenced by factors such as acid concentration and temperature. rsc.org

It is also important to consider potential side reactions, such as the oxidation of the benzylic methylene (B1212753) group. Strong oxidizing agents could potentially convert the benzyl group into a benzoyl group, although this would require harsh conditions that might also affect the pyrazine core.

Further Functionalization of the Phenyl Ring

The benzyl group's phenyl ring offers a site for further molecular elaboration through electrophilic aromatic substitution. The pyrazinylmethyl substituent on the phenyl ring acts as a deactivating group due to the electron-withdrawing nature of the pyrazine core. thieme-connect.de This deactivation means that reactions on the phenyl ring will proceed more slowly than on unsubstituted benzene (B151609).

The substituent is an ortho, para-director, meaning incoming electrophiles will be directed to the positions ortho and para to the methylene bridge. libretexts.orguci.edu Due to the steric bulk of the pyrazine moiety, electrophilic attack is most likely to occur at the sterically less hindered para-position (C-4' of the phenyl ring).

Standard electrophilic substitution reactions can be employed, though they may require more forcing conditions compared to activated aromatic systems.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 3-(4-Nitrobenzyl)-5-bromopyrazin-2-amine |

| Halogenation | Br₂, FeBr₃ | 3-(4-Bromobenzyl)-5-bromopyrazin-2-amine |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-(4-Acylbenzyl)-5-bromopyrazin-2-amine |

This table presents plausible functionalization reactions based on established principles of electrophilic aromatic substitution.

Cyclization Reactions and Annulation Strategies

The arrangement of the amino and bromo substituents on the pyrazine ring of this compound makes it an excellent precursor for the construction of fused heterocyclic systems, particularly those of medicinal interest like pyrrolopyrazines. researchgate.net

Synthesis of Pyrrolo[2,3-b]pyrazines

The synthesis of the pyrrolo[2,3-b]pyrazine scaffold, a core structure in many kinase inhibitors, can be achieved from 2-amino-3-halopyrazine precursors. researchgate.netnih.gov A common and effective strategy is the annulation of the pyrrole (B145914) ring through a sequence involving N-alkylation followed by intramolecular cyclization.

One established method involves the reaction of the 2-amino group with a 2-carbon electrophile, such as chloroacetaldehyde (B151913) or a bromoacetal. The initial step forms an N-alkylated intermediate. Subsequent intramolecular cyclization, often promoted by a palladium catalyst in a Heck-type or Buchwald-Hartwig amination reaction, forges the new carbon-carbon or carbon-nitrogen bond to form the fused pyrrole ring. The bromine atom at the 5-position of the starting material serves as the leaving group in this cyclization step. The benzyl group at the 3-position remains as a substituent on the newly formed bicyclic system.

Illustrative Synthetic Scheme:

N-Alkylation: this compound is reacted with a protected α-haloaldehyde (e.g., 2-bromo-1,1-diethoxyethane).

Intramolecular Cyclization: The resulting intermediate undergoes a palladium-catalyzed intramolecular C-N coupling reaction.

Aromatization: Elimination of the protecting groups and subsequent aromatization yields the substituted pyrrolo[2,3-b]pyrazine core.

This approach allows for the creation of a diverse library of substituted pyrrolopyrazines, which are valuable in drug discovery. google.com

Gold-Catalyzed Cycloisomerization Reactions

Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for mediating the cyclization of molecules containing enyne, allene, or alkyne functionalities. nih.govelsevierpure.com These reactions are known for their high efficiency and functional group tolerance. For a substrate like this compound, a gold-catalyzed cyclization strategy would first require the introduction of a suitable unsaturated moiety onto the amino group.

A plausible pathway involves the N-propargylation of the 2-amino group. The resulting N-propargyl-3-benzyl-5-bromopyrazin-2-amine can then undergo an intramolecular hydroamination reaction. In the presence of a gold(I) catalyst, the gold cation activates the alkyne functionality towards nucleophilic attack by the pyrazine ring nitrogen. This triggers a cyclization cascade, leading to the formation of a fused, dihydropyrrolo[2,3-b]pyrazine system.

| Step | Description | Typical Reagents/Catalysts |

| 1. Substrate Preparation | N-alkylation of the primary amine with a propargyl halide. | Propargyl bromide, a non-nucleophilic base (e.g., NaH, K₂CO₃) |

| 2. Cycloisomerization | Intramolecular hydroamination/cyclization. | Gold(I) catalyst (e.g., (Ph₃P)AuCl/AgOTf) |

This methodology represents a modern and atom-economical approach to constructing complex heterocyclic frameworks from readily available starting materials. The reaction conditions can often be tuned to control the regioselectivity and enantioselectivity of the transformation, offering access to chiral heterocyclic products. nih.gov

Biological and Medicinal Chemistry Applications of 3 Benzyl 5 Bromopyrazin 2 Amine and Its Derivatives

Enzyme Inhibition Studies

Derivatives of 3-Benzyl-5-bromopyrazin-2-amine have been extensively studied as inhibitors of key enzymes implicated in disease pathology, most notably kinases and matrix metalloproteinases.

Kinases are a family of enzymes that play a pivotal role in cellular signal transduction pathways, regulating processes such as cell growth, proliferation, and survival. Their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. Aminopyrazine derivatives have emerged as a promising class of kinase inhibitors.

The mechanism of action for these compounds involves direct interaction with the enzymatic target. The aminopyrazine core is crucial for binding, often forming key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. nih.gov The amino group, in particular, facilitates these critical interactions within the enzyme's active site. By occupying the ATP pocket, these inhibitors block the kinase's activity, thereby disrupting downstream signaling cascades that are essential for tumor growth and survival. nih.gov The benzyl (B1604629) group and other substitutions can be modified to enhance potency and selectivity by forming additional hydrophobic or van der Waals interactions within the pocket. nih.gov

A significant focus of research has been on the inhibition of NIMA-related kinase 2 (Nek2). Nek2 is a mitotic kinase that is essential for the proper functioning of the centrosome, a key organelle in cell division. Elevated levels of Nek2 are found in various human cancers, and its activity is linked to chromosome instability and tumor progression. Therefore, inhibiting Nek2 represents a targeted therapeutic strategy to disrupt the division of cancer cells. nih.govnih.gov

Researchers have successfully designed potent and selective inhibitors of Nek2 based on the aminopyrazine scaffold. nih.govnih.gov Through structure-based design and chemical synthesis, compounds have been developed that combine the key features of different inhibitor series to enhance potency. nih.gov Crystal structures of these aminopyrazine inhibitors bound to Nek2 reveal that they stabilize an unusual inactive conformation of the kinase, referred to as the "Tyr-down" conformation. nih.gov This binding mode, which involves the aminopyrazine ring forming two hydrogen bonds with the kinase hinge region, effectively prevents the enzyme from adopting its active state and carrying out its function in autophosphorylation. nih.gov This unique mechanism supports the potential for designing highly specific Nek2 inhibitors for cancer therapy. nih.gov

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM). nih.gov MMPs, specifically MMP-2 and MMP-9, are critically involved in cancer progression by facilitating tumor growth, invasion, angiogenesis (the formation of new blood vessels), and metastasis. nih.govresearchgate.net Consequently, inhibiting MMPs is a key strategy in anticancer drug development. nih.gov

A derivative, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), was designed and shown through computational studies to be a promising inhibitor of both MMP-2 and MMP-9. nih.govresearchgate.net Molecular docking simulations predicted strong binding affinities to the catalytic sites of these enzymes. researchgate.net These findings suggest that pyrazine (B50134) derivatives can act as potent anticancer agents by dually targeting cell proliferation and the tumor microenvironment through MMP inhibition. nih.govresearchgate.net

| Compound | Enzyme Target | Docking Energy (kcal/mol) | Source |

|---|---|---|---|

| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) | Human Matrix Metalloproteinase 2 (MMP-2) | -9.0 | nih.govresearchgate.net |

| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) | Human Matrix Metalloproteinase 9 (MMP-9) | -7.8 | nih.govresearchgate.net |

Kinase Inhibition: Targeting Cell Signaling Pathways in Cancer

Anticancer and Antitumor Activity

The enzyme-inhibiting properties of this compound derivatives translate into tangible anticancer effects. The derivative 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) has demonstrated significant cytotoxic activity in vitro against several human cancer cell lines. nih.govresearchgate.net

In studies using an MTT assay, BPU showed effective cytotoxicity against Jurkat (leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. nih.govresearchgate.net The most pronounced effect was observed in the Jurkat cell line, with a half-maximal inhibitory concentration (IC50) of 4.64 µM. researchgate.net Further investigation revealed that BPU induces cell cycle arrest in the sub-G1 phase, which is indicative of apoptosis (programmed cell death). nih.govresearchgate.net

Beyond direct cytotoxicity, BPU also exhibits potent antiangiogenic properties. nih.gov In a chick chorioallantoic membrane (CAM) assay, the compound significantly inhibited the formation of new blood vessels, a process vital for tumor growth and sustenance. nih.gov This dual action of inhibiting cell proliferation and tumor angiogenesis underscores the potential of this class of compounds as comprehensive anticancer agents. nih.govresearchgate.net Similarly, other related heterocyclic compounds, such as 1-benzyl-5-bromoindolin-2-one derivatives, have shown potent anticancer activity against cell lines like MCF-7 and A-549 (lung cancer), further highlighting the therapeutic promise of scaffolds containing the 5-bromo and N-benzyl motifs. nih.govmdpi.com

| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |

|---|---|---|---|---|

| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) | Jurkat | Leukemia | 4.64 ± 0.08 | researchgate.net |

| 1-benzyl-5-bromo-3-{[4-(4-chlorophenyl)thiazol-2-yl]hydrazono}indolin-2-one (7d) | MCF-7 | Breast Cancer | 2.93 ± 0.47 | mdpi.com |

| 1-benzyl-5-bromo-3-{[4-(4-chlorophenyl)thiazol-2-yl]hydrazono}indolin-2-one (7d) | A-549 | Lung Cancer | 9.57 ± 0.62 | mdpi.com |

In Vitro Cytotoxicity Assays (e.g., MTT Assay on Jurkat, HeLa, MCF-7 cell lines)

The cytotoxic potential of derivatives of this compound has been evaluated against several human cancer cell lines. For instance, a novel pyrazine derivative, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), demonstrated effective cytotoxic capabilities in in vitro studies using the MTT assay. researchgate.net The cell lines tested included Jurkat (T-lymphocyte), HeLa (cervical cancer), and MCF-7 (breast cancer). researchgate.net

The half-maximal inhibitory concentration (IC₅₀) values indicated that BPU was most potent against the Jurkat cell line. researchgate.net Specifically, the IC₅₀ for BPU against Jurkat cells was determined to be 4.64 ± 0.08 µM. researchgate.net

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) | Jurkat | 4.64 ± 0.08 |

| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) | HeLa | Data Not Specified |

| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) | MCF-7 | Data Not Specified |

Other studies on related heterocyclic compounds, such as 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, have also shown significant anti-proliferative activity against MCF-7 and A-549 (lung cancer) cell lines. nih.govmdpi.com For example, derivatives 7c and 7d in one study exhibited potent activity against MCF-7 cells with IC₅₀ values of 7.17 ± 0.94 µM and 2.93 ± 0.47 µM, respectively. nih.govmdpi.com

Induction of Apoptosis in Cancer Cells

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. nih.gov The induction of apoptosis is a key strategy in cancer chemotherapy. nih.govnih.gov Derivatives of this compound have been shown to trigger this process in cancer cells.

For instance, 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative 7d, which was highly active against the MCF-7 cell line, was found to induce apoptosis. mdpi.com This was evidenced by the upregulation of pro-apoptotic proteins. Specifically, treatment with compound 7d led to a significant increase in the levels of caspase-3 and caspase-9, which are key executioner and initiator caspases in the apoptotic cascade, respectively. mdpi.com Furthermore, the level of the pro-apoptotic protein Bax was elevated, while the level of the anti-apoptotic protein Bcl-2 was reduced. mdpi.com

Cell Cycle Arrest (e.g., Sub-G1 phase)

In addition to inducing apoptosis, certain derivatives of this compound can cause cell cycle arrest, preventing cancer cells from proliferating. The cell cycle is a series of events that leads to cell division and replication. Disrupting this cycle is a common mechanism of action for anticancer drugs.

A derivative of this compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), was found to effectively arrest the cell cycle progression in Jurkat cells in the sub-G1 phase. researchgate.net An increase in the sub-G1 cell population is often indicative of apoptotic cell death. nih.govnih.gov

Similarly, a related compound, 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative 7d, when used to treat MCF-7 cells, resulted in a significant increase in the number of cells in the sub-G1 phase (9.7% compared to 0.8% in control cells). mdpi.com This compound also caused cell cycle arrest at the G2/M phase. mdpi.com

Antiangiogenic Potential (e.g., Chick Chorioallantoic Membrane (CAM) assay)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. researchgate.net Inhibiting angiogenesis is therefore a promising strategy for cancer treatment. The chick chorioallantoic membrane (CAM) assay is a widely used in vivo model to study the antiangiogenic effects of various compounds. researchgate.netnih.govehu.eus

The antiangiogenic potential of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), a derivative of this compound, was evaluated using the CAM assay. The results showed that BPU had very significant antiangiogenic effects, suggesting that it can inhibit blood vessel formation in tumor tissues. researchgate.net This antiangiogenic activity complements its cytotoxic effects, making it a potent anticancer agent. researchgate.net

Inhibition of Triple-Negative Breast Cancer Growth

Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer with limited treatment options. Research into the efficacy of this compound derivatives against TNBC cell lines like MDA-MB-231 has been undertaken. While specific data on this compound is emerging, related pyrimidine (B1678525) derivatives have demonstrated activity against this cancer type. For instance, certain 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have shown antiproliferative effects against the MDA-MB-231 cell line. nih.gov This suggests that the pyrazine core of this compound could serve as a valuable scaffold for developing new therapeutic agents targeting TNBC.

Antimicrobial Activity

In addition to their anticancer properties, pyrazine derivatives and other related nitrogen-containing heterocyclic compounds have been investigated for their antimicrobial activity. The structural features of these compounds allow them to interact with various microbial targets.

Research on new heterocyclic derivatives of N-benzyl-5-bromoisatin, a related structural class, has demonstrated antibacterial activity. uobaghdad.edu.iqresearchgate.net These compounds were tested against various bacterial strains, including E. coli, P. aeruginosa, Bacillus cereus, and S. aureus, using the well diffusion technique. uobaghdad.edu.iq A majority of the synthesized compounds in these studies exhibited good antibacterial activity. uobaghdad.edu.iq

Similarly, studies on 1,3-bis(aryloxy)propan-2-amines have shown that these synthetic compounds are active against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The minimal inhibitory concentrations (MIC) for these compounds were in the range of 2.5–10 μg/ml. nih.gov

While direct studies on the antimicrobial properties of this compound are not extensively documented, the known antimicrobial activity of structurally similar compounds suggests that it and its derivatives may also possess such properties and warrant further investigation.

Antibacterial Efficacy Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)

Derivatives of pyrazine have demonstrated notable antimicrobial properties. Specifically, certain substitutions on the pyrazine ring can enhance antibacterial efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. While direct studies on the antibacterial activity of this compound are not extensively detailed in the provided results, the broader class of pyrazine derivatives to which it belongs shows promise. For instance, peptides isolated from Bacillus subtilis have exhibited strong antibacterial efficacy against Staphylococcus aureus. nih.govnih.gov This suggests that the pyrazine scaffold could be a valuable starting point for developing new antibacterial agents.

Structure-Activity Relationship (SAR) Studies for Antimicrobial Properties

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial activity of lead compounds. For pyrazine derivatives, SAR studies have shown that the nature and position of substituents on the pyrazine ring significantly influence their biological activity. For example, the introduction of different functional groups can affect the compound's ability to penetrate bacterial cell walls and interact with molecular targets. The benzyl group in this compound contributes to the molecule's lipophilicity, which can be a key factor in its interaction with bacterial membranes. Further modifications to this core structure could lead to the development of more potent and selective antimicrobial agents. nih.govmdpi.com

Applications in Bioluminescence and Molecular Imaging

Beyond its potential antimicrobial properties, this compound serves as a crucial precursor in the synthesis of molecules used in bioluminescence and molecular imaging.

Precursors for Coelenterazine (B1669285) Analogues and Luciferase Substrates

This compound is a key intermediate in the synthesis of coelenterazine analogues. google.comresearchgate.net Coelenterazine is the luciferin (B1168401) (light-emitting molecule) for a variety of marine luciferases, such as those from Renilla and Aequorea. google.com The pyrazine core of the compound is central to the structure of coelenterazine. By modifying the substituents on this core, researchers can create a library of coelenterazine analogues with altered properties, such as different emission wavelengths or enhanced brightness. google.comepo.org These analogues are invaluable tools for developing new reporter gene assays and for in vivo imaging applications. google.com

Development of Bioluminescence Imaging Platforms

The development of novel coelenterazine analogues from precursors like this compound is driving advancements in bioluminescence imaging (BLI). BLI is a powerful technique for non-invasively monitoring biological processes in living animals. By engineering luciferases and their corresponding substrates, scientists can create highly specific and sensitive imaging systems. For example, some coelenterazine analogues produce red-shifted light, which is advantageous for deep-tissue imaging due to the lower attenuation of red light by biological tissues. google.com The availability of a diverse range of luciferase substrates is essential for expanding the capabilities of BLI in preclinical research.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The principles of SAR and structure-property relationship (SPR) are fundamental to the applications of this compound and its derivatives.

In the context of antimicrobial activity, SAR studies focus on how modifications to the chemical structure affect the compound's efficacy against bacteria. nih.govmdpi.com This involves systematically altering parts of the molecule, such as the benzyl group or the bromine atom, and evaluating the impact on the MIC values.

In the realm of bioluminescence, SPR studies investigate how structural changes influence the photophysical properties of the resulting coelenterazine analogues. nih.gov For instance, altering the substituents on the pyrazine ring can modulate the emission maximum, quantum yield, and kinetics of the light-emitting reaction. google.com These studies are critical for designing custom luciferase-luciferin pairs for specific imaging applications.

Impact of Substitutions on Biological Efficacy and Selectivity

The biological activity and selectivity of the this compound scaffold are highly dependent on the nature and position of various substituents. Structure-activity relationship (SAR) studies have revealed that modifications at the amino group, the pyrazine ring, and the benzyl moiety can fine-tune the pharmacological profile of these compounds.

Recent studies have highlighted that pyrazine derivatives with an amino or amido substitution at the 2- or 3-position can exhibit potent antitumor activities. nih.gov A notable example is the derivative 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), which was developed from its parent amine. The replacement of the 2-amino group with a urea (B33335) moiety was a critical modification, leading to a resonance-stabilized molecule with significant cytotoxic abilities against Jurkat, HeLa, and MCF-7 cancer cell lines. nih.gov In other studies involving N-substituted 3-aminopyrazine-2-carboxamides, the substitution of the amino group with a benzyl group was shown to enhance antimycobacterial activity against M. tuberculosis. nih.gov

Substitutions on the benzyl ring also play a crucial role in determining biological efficacy. In a series of 1-benzyl-5-bromoindolin-2-one derivatives, which share structural similarities, the introduction of lipophilic substituents on the phenyl ring enhanced anticancer activity. nih.govmdpi.com Specifically, derivatives with a para-fluoro or para-chloro substitution on the benzyl ring showed significantly improved potency against the MCF-7 breast cancer cell line compared to the unsubstituted analog. nih.govmdpi.com Similarly, in a different class of inhibitors, introducing a bromine atom at the ortho-position of a benzyl group led to the highest inhibitory activity against the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). frontiersin.org

The nature of the chemical linker tethering the aromatic rings is also a key determinant of activity. In studies on thieno[2,3-b]pyridines, another class of heterocyclic compounds, derivatives with shorter benzoyl or secondary benzyl alcohol tethers at the 5-position demonstrated potent anti-proliferative activity, comparable to analogs with longer cinnamyl linkers. mdpi.com Notably, compounds featuring a secondary benzyl alcohol functionality generally exhibited improved efficacy over their benzoyl counterparts. mdpi.com Furthermore, for N-substituted 3-aminopyrazine-2-carboxamides, benzyl derivatives were found to be inactive against tested bacterial strains, whereas some phenyl derivatives (where the methylene (B1212753) linker is removed) were active against staphylococcal strains, highlighting the subtle influence of the linker on the activity spectrum. nih.gov

| Scaffold/Derivative Class | Substitution Position | Substitution Type | Impact on Biological Activity | Reference |

|---|---|---|---|---|

| 5-Bromopyrazin-2-amine | 2-Amino Group | Conversion to Urea | Enhanced stability and potent anticancer activity. nih.gov | nih.gov |

| 3-Aminopyrazine-2-carboxamide | 3-Amino Group | Benzyl substitution | Improved antimycobacterial activity. nih.gov | nih.gov |

| 1-Benzyl-5-bromoindolin-2-one | Benzyl Ring (para-position) | Fluoro or Chloro group | Enhanced anticancer potency against MCF-7 cells. nih.govmdpi.com | nih.govmdpi.com |

| Erlotinib-Triazole Hybrid | Benzyl Ring (ortho-position) | Bromo group | Highest IDO1 inhibitory activity. frontiersin.org | frontiersin.org |

| Thieno[2,3-b]pyridine (B153569) | Linker at 5-position | Secondary Benzyl Alcohol vs. Benzoyl | Alcohol derivatives showed improved efficacy over benzoyl counterparts. mdpi.com | mdpi.com |

| 3-Aminopyrazine-2-carboxamide | Linker | Benzyl vs. Phenyl | Benzyl derivatives were inactive against bacteria, while some phenyl derivatives were active. nih.gov | nih.gov |

Molecular Modeling and Docking Studies for Target Interactions

Molecular modeling and docking studies are indispensable computational tools for elucidating the binding modes of this compound derivatives with their protein targets, thereby guiding the design of more potent and selective inhibitors. nih.govnih.gov

For instance, the derivative 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) was subjected to docking studies against matrix metalloproteinases (MMPs), which are implicated in cancer progression. The compound exhibited promising binding energies, scoring -9.0 kcal/mol with human MMP-2 and -7.8 kcal/mol with human MMP-9. nih.gov Subsequent molecular dynamics (MD) simulations confirmed that BPU could bind effectively and stably within the catalytic sites of both enzymes, suggesting a mechanism for its anticancer action. nih.gov

In the context of kinase inhibition, structural and modeling studies of aminopyrazine inhibitors targeting the mitotic kinase Nek2 have provided significant insights. nih.gov These investigations revealed that the inhibitors bind to an unusual, inactive conformation of the kinase, a binding mode not commonly observed with other kinase inhibitors. nih.gov The studies also identified a critical phenylalanine residue within the ATP binding pocket that strongly influences the inhibitor's binding affinity, a key piece of information for structure-based drug design. nih.gov

Docking studies have also been instrumental in rationalizing the activity of related heterocyclic compounds. For the 1-benzyl-5-bromoindolin-2-one series, the highly active compound 7d was docked into the active site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. nih.govmdpi.com The analysis showed that the compound could fit within the active site and establish essential interactions, providing a structural basis for its observed VEGFR-2 inhibitory activity. nih.govmdpi.com Similarly, docking studies of pyrazoline derivatives against PI3K, another important cancer target, showed that the designed compounds had favorable docking scores compared to a known reference drug, identifying them as potential lead molecules for further development. rjraap.com

| Compound/Derivative Class | Protein Target | Docking Score (kcal/mol) | Key Findings | Reference |

|---|---|---|---|---|

| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) | MMP-2 | -9.0 | Promising binding energy; stable binding in the catalytic site confirmed by MD simulations. nih.gov | nih.gov |

| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) | MMP-9 | -7.8 | Good binding affinity, suggesting a dual inhibitory mechanism. nih.gov | nih.gov |

| Aminopyrazine Inhibitors | Nek2 Kinase | N/A | Binds to an unusual, inactive kinase conformation; interaction is strongly affected by a key phenylalanine residue. nih.gov | nih.gov |

| 1-Benzyl-5-bromoindolin-2-one derivative (7d) | VEGFR-2 | N/A | Docking rationalized the compound's inhibitory activity by showing essential interactions in the active site. nih.govmdpi.com | nih.govmdpi.com |

| Pyrazoline Derivatives | PI3K | up to -7.85 | Better docking scores than the reference drug AMG-319, indicating potential as lead molecules. rjraap.com | rjraap.com |

Computational Chemistry and Theoretical Studies

Molecular Docking for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Molecular docking studies have been conducted on derivatives of the pyrazine (B50134) scaffold to evaluate their binding affinity for enzymes implicated in cancer progression, such as matrix metalloproteinases (MMPs). For instance, a study on the derivative 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) revealed its potential to bind effectively to MMP-2 and MMP-9. nih.gov

The computational docking of BPU scored a binding energy of -9.0 kcal/mol with human MMP-2 and -7.8 kcal/mol with human MMP-9. nih.gov These values indicate strong and favorable binding interactions within the catalytic domains of these enzymes. nih.gov Such findings suggest that compounds with this chemical backbone may act as inhibitors of these enzymes, a promising characteristic for anticancer agents. nih.gov The analysis of intermolecular interactions showed that the BPU molecule is capable of binding strongly to the active sites of both MMP-2 and MMP-9. nih.gov

Table 1: Molecular Docking Scores for a Derivative (BPU) with MMP Enzymes

| Target Enzyme | Binding Energy (kcal/mol) |

|---|---|

| MMP-2 | -9.0 |

| MMP-9 | -7.8 |

Data sourced from a study on 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), a derivative of the core compound. nih.gov

Aminopyrazine derivatives are known to interact with the active sites of various kinases, which are key regulators of cell signaling pathways and are often dysregulated in diseases like cancer. nih.gov Molecular docking simulations help elucidate the specific interactions that stabilize the ligand-kinase complex.

Studies on aminopyrazine inhibitors binding to the mitotic kinase Nek2 show that the aminopyrazine ring typically forms two hydrogen bonds with the hinge region of the kinase, a common binding pattern for kinase inhibitors. nih.gov In one such derivative, the phenyl ring is positioned between key residues like the gatekeeper Met86 and Phe148. nih.gov Specific functional groups can form additional crucial interactions; for example, a carboxylic acid group has been shown to form hydrogen bonds with Tyr70 and Asp159 and a salt bridge with the catalytic Lys37. nih.gov The trimethoxyphenyl group of another analog lies at the entrance of the ATP pocket, engaging in hydrophobic contacts with Ile14 and Gly92. nih.gov These detailed interaction maps are vital for optimizing inhibitor potency and selectivity. nih.govmdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and the conformational changes the compound might undergo in a biological environment over time.

Following molecular docking, MD simulations are often performed to assess the stability of the predicted binding pose. researchgate.net For the BPU derivative, MD simulations confirmed that it could effectively bind to the catalytic sites of both MMP-2 and MMP-9 with relatively stable conformations and favorable inhibitory binding parameters. nih.gov The stability of a ligand-protein complex during an MD simulation is often evaluated by monitoring the root-mean-square deviation (RMSD) of the atomic positions over time. Low and stable RMSD values for the complex suggest a stable binding interaction. researchgate.net These simulations provide confidence that the interactions predicted by docking are maintained in a more realistic, dynamic physiological environment. mdpi.comekb.eg

Conformational analysis using MD simulations helps to understand how a compound like 3-Benzyl-5-bromopyrazin-2-amine and its derivatives might flex and adapt within the binding pocket of a protein. The flexibility of both the ligand and the protein is a critical factor in binding. nih.gov For example, the crystal structure of one aminopyrazine inhibitor in Nek2 revealed a coplanar conformation between its phenyl and pyrazine rings. nih.gov MD simulations can explore various possible conformations, their energies, and the transitions between them, providing a more complete picture of the binding event than static docking alone. By analyzing the root-mean-square fluctuation (RMSF) of individual residues, regions of the protein that are more flexible or dynamic can be identified, which can be crucial for ligand binding and release. ekb.eg

Density Functional Theory (DFT) Calculations for Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is employed to calculate various molecular properties and predict chemical reactivity. mdpi.com For a given compound, DFT can be used to optimize its geometry, calculate its electrostatic potential map, and determine atomic net charges. nih.gov These calculations help in understanding the molecule's reactivity, such as its susceptibility to nucleophilic or electrophilic attack, and in predicting sites of interaction. mdpi.com While specific DFT studies on this compound are not prominently published, this method is fundamental in computational drug design to refine ligand parameters for use in docking and MD simulations and to predict metabolic stability and potential reaction pathways. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models are instrumental in predicting the activity of new compounds based on calculated molecular descriptors. researchgate.net For pyrazine derivatives, QSAR studies have been employed to understand the structural features that influence their cytotoxic and other biological activities. nih.gov

In a typical QSAR study involving pyrazine derivatives, a series of related compounds with known activities are used as a training set. nih.gov Various molecular descriptors, which quantify different aspects of the molecule's structure, are calculated. These can include:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity and ability to participate in charge-transfer interactions. nih.gov

Steric or Geometric Descriptors: These describe the size and shape of the molecule, like van der Waals volume. nih.gov

Lipophilicity Descriptors: Such as LogP, which indicates how the compound partitions between an oily and an aqueous phase, affecting its absorption and distribution. researchgate.net

Topological Descriptors: Numerical values derived from the graph representation of the molecule.

For a hypothetical QSAR model for a series of 3-benzyl-5-substituted-pyrazin-2-amines, the goal would be to create a statistically significant equation that can predict the biological activity (e.g., pIC50) of new analogs, including this compound. nih.gov The development of a robust QSAR model, validated through methods like leave-one-out cross-validation, can guide the synthesis of more potent derivatives by identifying which structural modifications are likely to enhance activity. nih.govrjpbr.com For instance, studies on similar heterocyclic compounds have shown that lipophilicity and molecular shadow descriptors can significantly influence biological activity, suggesting that bulkier substituents might enhance potency. researchgate.net